molecular formula C16H23NO4 B11767799 Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B11767799
M. Wt: 293.36 g/mol
InChI Key: CRDJACUHHPNWHM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an ethoxyphenyl group, and a hydroxyazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is often introduced using tert-butyl esters, which can be synthesized through direct esterification reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyazetidine moiety can interact with enzymes and receptors, influencing various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is unique due to its combination of a hydroxyazetidine ring and an ethoxyphenyl group.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C16H23NO4/c1-5-20-13-9-7-6-8-12(13)16(19)10-17(11-16)14(18)21-15(2,3)4/h6-9,19H,5,10-11H2,1-4H3

InChI Key

CRDJACUHHPNWHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2(CN(C2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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